PRL-3 Inhibitor -

PRL-3 Inhibitor

Catalog Number: EVT-1583771
CAS Number:
Molecular Formula: C17H11Br2NO2S2
Molecular Weight: 485.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
Overview

Phosphatase of Regenerating Liver-3, commonly referred to as PRL-3, is a protein tyrosine phosphatase that has garnered significant attention in cancer research due to its role in promoting tumor cell migration and metastasis. The development of PRL-3 inhibitors has become a focal point for therapeutic strategies aimed at targeting cancers characterized by high PRL-3 expression. This article provides a comprehensive analysis of PRL-3 inhibitors, including their classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications in scientific research.

Source and Classification

PRL-3 inhibitors can be classified into several categories based on their structural characteristics and mechanisms of action. The primary sources of these inhibitors include:

  1. Natural Compounds: Some inhibitors are derived from natural sources or are analogs of naturally occurring compounds.
  2. Synthetic Compounds: A significant number of PRL-3 inhibitors are synthesized through chemical processes designed to optimize their efficacy and selectivity against PRL-3.
  3. FDA-Approved Drugs: Recent studies have identified existing FDA-approved drugs that exhibit inhibitory activity against PRL-3, suggesting potential for repurposing these compounds in cancer therapy .
Synthesis Analysis

The synthesis of PRL-3 inhibitors typically involves several methodologies:

  1. High-Throughput Screening: A systematic approach is employed to screen large libraries of compounds for inhibitory activity against PRL-3. For instance, a recent study screened 1,443 FDA-approved drugs to identify five specific inhibitors targeting PRL-3 .
  2. Structure-Based Drug Design: This method utilizes the known three-dimensional structure of PRL-3 to design compounds that can effectively bind to its active site. Virtual screening techniques are often employed to predict the binding affinity of potential inhibitors .
  3. Chemical Modifications: Existing compounds may undergo modifications to enhance their inhibitory properties or reduce toxicity. For example, Salirasib and Candesartan were found to inhibit PRL-3 by binding at specific sites on the enzyme .
Molecular Structure Analysis

PRL-3 is composed of 173 amino acids with a molecular mass of approximately 19,535 Da. The active site includes a catalytic cysteine residue at position 104, which is crucial for its phosphatase activity . The molecular structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the binding interactions with inhibitors.

Structural Data

The crystal structure of PRL-3 reveals a typical protein tyrosine phosphatase fold, characterized by a central β-sheet surrounded by α-helices. This structural arrangement is essential for its enzymatic function and interaction with substrates and inhibitors.

Chemical Reactions Analysis

The primary chemical reaction catalyzed by PRL-3 involves the hydrolysis of phosphate esters, specifically phospho-tyrosine residues on target proteins. Inhibitors typically act by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation.

Technical Details

  1. Inhibition Kinetics: The inhibition can be characterized using kinetic assays that measure the rate of substrate hydrolysis in the presence and absence of inhibitors.
  2. Dose-Response Curves: These curves are generated to determine the concentration at which an inhibitor exerts half-maximal effect (IC50), providing insight into its potency.
Mechanism of Action

The mechanism by which PRL-3 inhibitors exert their effects involves several key processes:

  1. Binding Affinity: Inhibitors bind to the active site or allosteric sites on PRL-3, leading to a conformational change that reduces its phosphatase activity.
  2. Impact on Signaling Pathways: By inhibiting PRL-3 activity, these compounds can disrupt downstream signaling pathways critical for cancer cell survival and proliferation, such as those involving signal transducer and activator of transcription 3 (STAT3) and myeloid cell leukemia sequence 1 (Mcl-1) .

Data Supporting Mechanism

Studies have shown that inhibition of PRL-3 leads to decreased phosphorylation levels of key signaling molecules involved in cell survival pathways, thus promoting apoptosis in cancer cells .

Physical and Chemical Properties Analysis

PRL-3 inhibitors exhibit various physical and chemical properties that influence their biological activity:

  1. Solubility: The solubility of these compounds in aqueous solutions affects their bioavailability.
  2. Stability: Chemical stability under physiological conditions is crucial for maintaining efficacy.
  3. Selectivity: High selectivity for PRL-3 over other phosphatases is desirable to minimize off-target effects.

Relevant Data

Recent studies highlight that some inhibitors like Candesartan show minimal toxicity at effective concentrations while selectively inhibiting PRL-3 activity .

Applications

PRL-3 inhibitors have significant applications in scientific research and therapeutic development:

  1. Cancer Therapy: Due to their role in promoting metastasis, targeting PRL-3 with specific inhibitors presents a promising strategy for treating various cancers.
  2. Biological Research: These compounds serve as valuable tools for dissecting the biological functions of PRL-3 in cellular signaling pathways.
  3. Drug Development: Insights gained from studying these inhibitors can inform the design of novel therapeutic agents targeting other oncogenic pathways.
PRL-3 as an Oncogenic Driver: Molecular Mechanisms and Pathophysiological Roles

PRL-3 in Cancer Pathogenesis: Metastasis, Angiogenesis, and Drug Resistance

Tumor-Specific Expression Patterns Across Cancer Types

PRL-3 (Phosphatase of Regenerating Liver-3), encoded by the PTP4A3 gene, exhibits selective overexpression in malignant tissues compared to adjacent normal tissues, positioning it as a tumor-specific biomarker and therapeutic target. Immunohistochemistry (IHC) analyses reveal variable positivity rates (16–90%) across cancers, influenced by technical limitations such as antigen-masking in formalin-fixed samples. In contrast, western blotting (WB) detects PRL-3 overexpression in 80.6% of tumors across 11 major cancer types, including colorectal (70%), gastric (86%), and lung cancers (90%) [4]. This discrepancy underscores WB’s superior sensitivity in clinical diagnostics. PRL-3 amplification on chromosome 8q24.3 correlates with advanced disease stages and metastatic dissemination, as evidenced by its prevalence in 100% of colorectal liver metastases versus 44.6% in primary tumors [1] [9]. The phosphatase’s expression is transcriptionally regulated by oncogenic drivers (STAT3, STAT5A) and post-transcriptionally modulated by RNA-binding proteins like PCBP1, which stabilizes its mRNA [2] [4].

Table 1: PRL-3 Expression in Human Cancers

Cancer TypeDetection MethodOverexpression Frequency (%)Clinical Association
ColorectalISH/WB70–100Liver metastasis biomarker
GastricIHC74.1Lymph node metastasis correlation
OvarianRT-PCRStage III > Stage IAdvanced stage progression
Acute Myeloid LeukemiaIHC47Reduced overall survival
LungIHC81.5 (Lymph nodes)Metastatic dissemination

Role in Epithelial-Mesenchymal Transition (EMT) and Metastatic Signaling

PRL-3 orchestrates metastatic cascades by inducing EMT reprogramming, characterized by E-cadherin downregulation and vimentin upregulation. This transition enhances cell motility and invasion through cytoskeletal remodeling via Rho GTPases (Cdc42, Rac1) [9]. Crucially, PRL-3 activates PI3K/Akt and Src kinase pathways, promoting survival signals and matrix degradation through MMP-2/9 secretion [5] [9]. A paradigm-shifting study revealed that PRL-3’s phosphatase activity is dispensable for its oncogenic function. Instead, its interaction with magnesium transporters (CNNM) via the R138 residue drives metastasis in zebrafish models of leukemia and rhabdomyosarcoma. Mutants lacking CNNM binding (R138E) failed to accelerate tumor dissemination, whereas phosphatase-dead mutants (C104D) retained oncogenicity [3]. PRL-3 further stabilizes EMT transcription factors (Snail, Twist) and inhibits tumor suppressors like p53 through MDM2-mediated degradation [4] [9].

Modulation of Tumor Microenvironment and Immune Evasion

Beyond cell-autonomous effects, PRL-3 remodels the tumor microenvironment (TME) to support metastasis and therapy resistance. It upregulates VEGF and HIF-1α, inducing endothelial cell proliferation and angiogenesis [9]. In colorectal cancer models, PRL-3 transcriptionally represses PTP1B, leading to hyperactivation of EGFR and its downstream effectors (MAPK, PI3K). This creates an "EGFR addiction" state, sensitizing tumors to cetuximab and explaining why PRL-3-high patients respond better to anti-EGFR therapies [10]. Additionally, PRL-3 fosters an immunosuppressive niche by elevating PD-L1 expression on tumor cells and recruiting M2-polarized macrophages [4]. These interactions shield cancer cells from T-cell-mediated cytotoxicity and correlate with reduced infiltration of CD8+ T cells in PRL-3-expressing tumors [9].

PRL-3 Inhibitors: Pharmacological Strategies and Research Agents

Small-Molecule Inhibitors Targeting Catalytic Activity

The rhodanine scaffold serves as the chemical backbone for first-generation PRL-3 inhibitors. PRL-3 Inhibitor I (Compound 5e; CAS 893449-38-2), a benzylidene rhodanine derivative, exhibits potent inhibition (IC50 = 0.9 μM) by occupying the phosphatase’s hydrophobic active site [1] [6] [8]. In B16F10 melanoma and DLD-1 colorectal models, this compound reduced invasion by >50% at 7 μM through suppression of PRL-3-mediated Src activation [8]. FDA-drug repurposing screens identified Salirasib (farnesyltransferase inhibitor) and Candesartan (angiotensin receptor blocker) as allosteric PRL-3 inhibitors. In silico docking shows Salirasib binds the WPD loop, locking PRL-3 in a closed conformation, while Candesartan targets a novel site near the CX5R motif [7]. Both drugs blocked PRL-3-driven migration in HEK293 cells without cytotoxicity.

Table 2: PRL-3 Inhibitors in Preclinical Development

CompoundChemical ClassIC50 (μM)Target SpecificityAnti-Cancer Effects
PRL-3 Inhibitor IBenzylidene rhodanine0.9PRL-3 selectiveReduces invasion in B16F10/DLD1 cells
JMS-053Thienopyridone0.02Pan-PRL familySuppresses ovarian cancer xenografts
SalirasibFarnesyltransferase inh.1.8Allosteric (WPD loop)Blocks migration in CRC lines
CandesartanAngiotensin blocker2.3Novel site (CX5R motif)Inhibits PRL-3:CNNM interaction

Emerging Non-Catalytic Inhibition Approaches

Targeting PRL-3’s non-catalytic functions represents a promising frontier. The cyclic peptide CPYCP inhibits PRL-3:CNNM complex formation, disrupting magnesium flux essential for metastasis [3]. In vitro FRET assays confirmed CPYCP’s efficacy, providing a platform for high-throughput screening of protein-protein interaction inhibitors [3]. Concurrently, the humanized monoclonal antibody PRL-3-zumab binds cell-surface PRL-3, inducing internalization and degradation. In phase II trials for solid tumors, it reduced tumor growth independently of phosphatase inhibition [4] [7].

Clinical Translation: Biomarker-Driven Therapeutic Applications

PRL-3 as a Predictive Biomarker for Targeted Therapies

Elevated PRL-3 expression predicts responsiveness to EGFR inhibitors in KRAS wild-type colorectal cancers. Mechanistically, PRL-3-induced PTP1B suppression creates EGFR/MAPK pathway dependency, rendering tumors sensitive to cetuximab [10]. In T-cell acute lymphoblastic leukemia (T-ALL), PRL-3 overexpression correlates with SRC pathway activation and extramedullary invasion. Xenograft models showed PRL-3-knockdown cells failed to circulate or engraft in mice, underscoring its role in dissemination [5].

Synergistic Combinations with Conventional Therapeutics

PRL-3 inhibitors chemosensitize tumors by counteracting resistance pathways. In acute myeloid leukemia (AML), PRL-3 inhibitor/sorafenib combinations synergistically induced apoptosis by suppressing Mcl-1 and p-ERK [1]. Similarly, Salirasib enhanced the efficacy of 5-fluorouracil in colorectal models by abrogating PRL-3-mediated EMT [7].

Properties

Product Name

PRL-3 Inhibitor

IUPAC Name

(5Z)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H11Br2NO2S2

Molecular Weight

485.2 g/mol

InChI

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8-

InChI Key

HXNBAOLVPAWYLT-NVNXTCNLSA-N

Synonyms

1-(2-bromobenzyloxy)-4-bromo-2-benzylidene rhodanine

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.